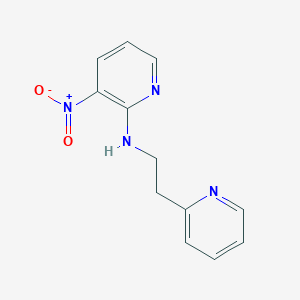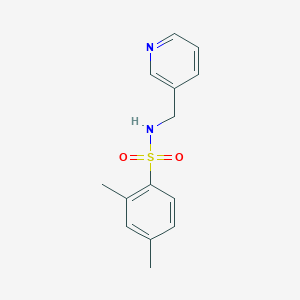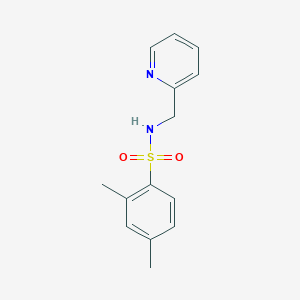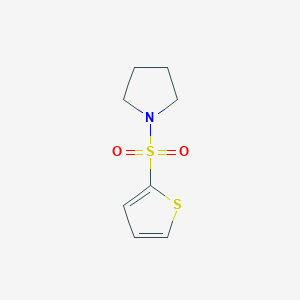
3-nitro-N-(2-pyridin-2-ylethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Scientific Research Applications
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including pyridine-based compounds, have shown remarkable versatility as synthetic intermediates in organic chemistry. Their biological importance stems from their utility in forming metal complexes, designing catalysts, facilitating asymmetric catalysis and synthesis, and their applications in drug development. These compounds, owing to their unique structural features, have been leveraged for a plethora of organic transformations, highlighting their potential in catalysis and synthesis innovations. The importance of these compounds in organic syntheses, including the role of pyridine derivatives, underscores their utility in constructing complex molecular architectures and facilitating catalytic processes that are foundational in pharmaceutical and materials science research (Dongli Li et al., 2019).
Environmental Implications and Nitrogen Cycle
In the environmental context, nitrogen-containing compounds, including pyridine derivatives, play crucial roles in processes such as nitrification and denitrification, impacting the nitrogen cycle and greenhouse gas emissions. Understanding these compounds' behavior and reactivity can inform strategies to mitigate nitrous oxide emissions, a potent greenhouse gas, from aquaculture and agricultural practices. The investigation into the roles of such compounds in the nitrogen cycle can contribute to more sustainable environmental management practices (Zhen Hu et al., 2012).
Photoreactive Applications
The photoreactivity of ortho-nitrobenzylpyridines, a category closely related to the compound , demonstrates significant potential for applications in photon-based electronics. Their solid-state photochromic activity, minimal structural changes during photoreactions, and inherent polystability make them attractive candidates for developing new materials for electronic and photonic devices. These properties suggest a pathway for leveraging the unique characteristics of nitro-substituted pyridines in the development of advanced materials with novel electronic functions (P. Naumov, 2006).
Drug Development and Biomedical Research
While explicitly excluding drug use and side effects, it's pertinent to highlight the broader context in which pyridine derivatives, including those modified with nitro groups, find relevance in medicinal chemistry and drug development. Their structural motifs serve as key intermediates in synthesizing compounds with potential anticancer, antibacterial, and anti-inflammatory activities. The exploration of these derivatives in drug development underscores their significance in creating therapeutic agents aimed at addressing various health challenges (A. M. Tafesh & J. Weiguny, 1996).
Mechanism of Action
Target of Action
Similar compounds such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have been synthesized and studied for their biological and therapeutic value . These compounds have been found to interact with various targets, including Sterol 14-alpha demethylase (CYP51) protein and collagen prolyl-4-hydroxylase .
Mode of Action
It is known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions are mild and metal-free . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
For instance, the compound has been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in the biosynthesis of collagen, a major component of the extracellular matrix.
Result of Action
For instance, some compounds have been found to inhibit collagen prolyl-4-hydroxylase , which could potentially lead to a decrease in collagen production.
Action Environment
It is known that the spatial configuration of the carbon atoms connected to certain groups plays an important role in the fungicidal activity of similar compounds . This suggests that the compound’s action may be influenced by its chemical environment.
properties
IUPAC Name |
3-nitro-N-(2-pyridin-2-ylethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-16(18)11-5-3-8-14-12(11)15-9-6-10-4-1-2-7-13-10/h1-5,7-8H,6,9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKQTEUJVPKLDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=C(C=CC=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}thio)acetic acid](/img/structure/B495162.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]piperidine](/img/structure/B495163.png)

![2-{[1-Benzylbenzimidazol-2-yl]methylthio}-1-propylbenzimidazole](/img/structure/B495166.png)

amine](/img/structure/B495169.png)

![2-{[2-(2-methoxyphenoxy)ethyl]thio}-1-propyl-1H-benzimidazole](/img/structure/B495172.png)
![3-{[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B495175.png)

![2-(benzylsulfanyl)-1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B495180.png)
![2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine](/img/structure/B495183.png)

